molecular formula C5H3BF3KO2 B11816413 Potassium trifluoro(3-formylfuran-2-yl)borate

Potassium trifluoro(3-formylfuran-2-yl)borate

Cat. No.: B11816413
M. Wt: 201.98 g/mol
InChI Key: HIWZFNRPQDTSDH-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-formylfuran-2-yl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is particularly useful in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(3-formylfuran-2-yl)borate can be synthesized through the reaction of 3-formylfuran-2-boronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:

Industrial Production Methods

This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-formylfuran-2-yl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of potassium trifluoro(3-formylfuran-2-yl)borate in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Properties

Molecular Formula

C5H3BF3KO2

Molecular Weight

201.98 g/mol

IUPAC Name

potassium;trifluoro-(3-formylfuran-2-yl)boranuide

InChI

InChI=1S/C5H3BF3O2.K/c7-6(8,9)5-4(3-10)1-2-11-5;/h1-3H;/q-1;+1

InChI Key

HIWZFNRPQDTSDH-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=CO1)C=O)(F)(F)F.[K+]

Origin of Product

United States

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